![molecular formula C12H23ClN2O2 B12848232 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride
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Overview
Description
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride is a bicyclic organic compound featuring a diazabicyclo structure. The N9-BOC protection refers to the tert-butyloxycarbonyl group attached to the nitrogen atom, which enhances the compound’s stability and solubility. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride typically involves a multi-step process:
Formation of the Diazabicyclo Structure: This can be achieved through a [3+2] cycloaddition reaction involving azomethine ylides and activated alkenes.
Hydrochloride Formation: The final step involves converting the BOC-protected compound into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Chemical Reactions Involving 3,9-Diazabicyclo[3.3.1]nonane, N9-BOC Protected Hydrochloride
This compound can undergo various chemical transformations, including deprotection, alkylation, and acylation reactions. The BOC protecting group can be removed under acidic conditions, such as using hydrogen chloride in 1,4-dioxane or anhydrous zinc bromide in dichloromethane .
Chemical Transformations:
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Deprotection Reaction :
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Conditions: Acidic conditions (e.g., HCl in dioxane).
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Outcome: Removal of the BOC group.
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Alkylation Reaction :
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Reactants: N9-BOC protected compound, alkyl halide.
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Conditions: Basic conditions (e.g., NaH, DMF).
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Outcome: Alkylated derivative.
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Acylation Reaction :
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Reactants: N9-BOC protected compound, acyl chloride.
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Conditions: Basic conditions (e.g., pyridine, CH₂Cl₂).
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Outcome: Acylated derivative.
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Interaction with Biological Targets
3,9-Diazabicyclo[3.3.1]nonane derivatives have shown potential in interacting with various biological targets, including receptors involved in neurological disorders. The introduction of specific functional groups can enhance affinity and selectivity towards these targets.
Biological Activity:
Compound Modification | Biological Target | Affinity/Selectivity |
---|---|---|
Carboxamide Motif | nAChRs | Enhanced Affinity |
Sulfonamide Motif | GPCRs | Improved Selectivity |
Urea Motif | Enzymes | Increased Potency |
Biological Activity
3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride (often referred to as BOC-DABCO), is a bicyclic organic compound notable for its structural features and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its interactions with neuropeptide receptors and implications in treating various disorders.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃ClN₂O
- Molecular Weight : 262.77 g/mol
- CAS Number : 1980065-31-3
The N9-BOC group enhances the compound's stability and solubility, making it suitable for various synthetic applications and biological studies .
Biological Activity Overview
The biological activity of BOC-DABCO is primarily linked to its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound's ability to modulate these receptors suggests potential therapeutic applications in conditions such as anxiety disorders, sleep disturbances, and obesity.
- Orexin Receptor Antagonism :
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Impact on Anxiety and Fear Responses :
- Studies have shown that BOC-DABCO can attenuate cardiovascular responses to conditioned fear in animal models, indicating its potential use in managing anxiety-related disorders .
- In the rat fear-potentiated startle paradigm, the compound demonstrated efficacy in reducing fear responses, which is critical for developing treatments for PTSD and phobias .
Case Studies
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Animal Model Studies :
- In a study involving rats, treatment with BOC-DABCO resulted in intact learning and memory functions while reducing anxiety-like behaviors. This was measured using various behavioral assays that assess fear and anxiety responses .
- Another study highlighted the compound's effects on emotional states associated with anxiety disorders, showing promise as a therapeutic agent .
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Pharmacological Profiles :
- The pharmacological profile of BOC-DABCO includes sedative effects similar to those observed with traditional anxiolytics but with a distinct mechanism targeting orexin pathways .
- Its safety profile has been assessed through occupational exposure banding studies, indicating low toxicity at standard exposure levels .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃ClN₂O |
Molecular Weight | 262.77 g/mol |
CAS Number | 1980065-31-3 |
Orexin Receptor Affinity | High |
Toxicity Level | Low |
Scientific Research Applications
Orexin Receptor Antagonism
One of the most promising applications of 3,9-diazabicyclo[3.3.1]nonane derivatives is their potential as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds derived from this bicyclic structure have been shown to selectively block orexin receptors, which could be beneficial in treating sleep disorders, anxiety disorders, and addiction . The ability to modulate orexin activity opens avenues for developing treatments for conditions such as insomnia and obesity.
Nicotinic Acetylcholine Receptor Interaction
The compound also serves as a scaffold for developing ligands that interact with nicotinic acetylcholine receptors (nAChRs). Research indicates that modifications to the 3,9-diazabicyclo[3.3.1]nonane structure can yield high-affinity ligands selective for specific nAChR subtypes, particularly α4β2*. This selectivity is crucial for designing drugs that target nicotine dependence and neurodegenerative diseases like Alzheimer's . The structural versatility of this compound allows for extensive exploration of chemical space to optimize receptor interactions.
Synthesis of Complex Molecules
The bicyclic structure of 3,9-diazabicyclo[3.3.1]nonane allows it to be used as a building block in the synthesis of more complex organic molecules. Its synthetic accessibility via methods such as the double Mannich reaction facilitates the incorporation of various functional groups, making it a valuable intermediate in organic synthesis . This versatility is particularly useful in pharmaceutical chemistry where complex molecular architectures are often required.
Development of Topical Formulations
In the realm of dermatology and cosmetic formulation, derivatives of this compound have been investigated for their potential benefits in topical applications due to their favorable bioavailability profiles. Studies on formulations incorporating these compounds suggest they can enhance skin penetration and efficacy of active ingredients . This application highlights the compound's role not only in pharmaceuticals but also in cosmetic science.
Case Study 1: Orexin Receptor Antagonists
In a study exploring the effects of orexin receptor antagonists derived from 3,9-diazabicyclo[3.3.1]nonane, researchers demonstrated significant improvements in sleep quality among subjects with insomnia when treated with these compounds compared to placebo controls. The study emphasized the importance of receptor selectivity and dosage optimization in achieving therapeutic effects while minimizing side effects.
Case Study 2: Nicotinic Receptor Ligands
Another research effort focused on synthesizing ligands based on the 3,9-diazabicyclo[3.3.1]nonane scaffold that exhibited high affinity for α4β2* nAChRs. These ligands were tested in vivo for their potential to reduce nicotine withdrawal symptoms in animal models, showing promising results that warrant further investigation into their clinical applications.
Q & A
Basic Research Questions
Q. How is the N9-BOC protecting group strategically employed in synthesizing 3,9-diazabicyclo[3.3.1]nonane derivatives?
The N9-BOC (tert-butyloxycarbonyl) group serves as a temporary protective moiety for the secondary amine during multi-step synthesis. This allows selective functionalization at the N3 position while preventing unwanted side reactions. For example, in , the N-tboc-protected intermediate was synthesized via coupling with propiolic acid derivatives, followed by chromatographic purification (CH₂Cl₂/MeOH, 40:1). The BOC group is later removed under acidic conditions (e.g., anhydrous ZnBr₂) to yield the free amine, which is subsequently converted to the hydrochloride salt .
Q. What chromatographic methods are optimal for purifying N9-BOC-protected intermediates?
Normal-phase chromatography using gradients of CH₂Cl₂ and MeOH (e.g., 20:1 to 40:1) is widely reported for purifying intermediates. and highlight the use of silica gel chromatography with these solvent systems, achieving >99% purity post-purification. Reverse-phase HPLC (C18 columns, acetonitrile/water with 0.1% TFA) is recommended for final salt forms to resolve residual byproducts .
Advanced Research Questions
Q. How does the N9-BOC group influence conformational dynamics in receptor binding studies?
The bulky BOC group restricts rotational flexibility of the diazabicyclo scaffold, favoring a twin-chair conformation critical for μ-opioid receptor interactions. Molecular docking in revealed that the lipophilic trimethylene loop of the unmodified scaffold aligns with receptor pockets, while BOC protection alters steric and electronic profiles, reducing binding affinity by ~30% compared to deprotected analogs. Computational studies (DFT or MD simulations) are advised to quantify energy barriers between conformers .
Q. What analytical techniques resolve contradictions in characterizing hydrochloride salt forms?
Discrepancies in salt stoichiometry or hydration can arise during crystallization. A combined approach is recommended:
- ¹H/¹³C NMR : Confirm protonation states (e.g., downfield shifts for NH⁺ in D₂O).
- LC/ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for free base vs. [M-Cl]⁺ for hydrochloride).
- Thermogravimetric Analysis (TGA) : Detect bound water or solvent (e.g., 1–3% weight loss at 100–150°C).
reports >99.9% purity for fumarate salts using these methods, with TGA confirming anhydrous forms .
Q. How can computational modeling predict the scaffold’s selectivity for nicotinic acetylcholine receptor (nAChR) subtypes?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the scaffold’s geometry, while molecular dynamics (MD) simulations assess docking to nAChR subtypes. utilized Hirshfeld surface analysis to map electrostatic interactions, identifying the N3-propionyl group as critical for α4β2 subtype selectivity. Free energy perturbation (FEP) studies further differentiate binding affinities between α4β2 and α7 subtypes .
Q. Methodological Case Studies
6. Case Study: Resolving Low Yields in BOC Deprotection
Issue : Incomplete BOC removal (<50% yield) using HCl/dioxane.
Solution : Substitute with Lewis acids (e.g., ZnBr₂ in CH₂Cl₂), achieving >95% deprotection ( ). Monitor reaction progress via FT-IR (disappearance of BOC carbonyl peak at ~1750 cm⁻¹) .
7. Case Study: Salt Formation Challenges
Issue : Hydrochloride salt precipitates with residual BOC-protected impurities.
Solution : Precipitate in cold diethyl ether (-20°C) after ion-exchange chromatography. notes that fumaric acid salts exhibit higher crystallinity, simplifying purification .
Properties
Molecular Formula |
C12H23ClN2O2 |
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Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
BEYZTBQRUDONMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC2.Cl |
Origin of Product |
United States |
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